molecular formula C27H28N2O4 B6573039 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide CAS No. 946318-46-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

カタログ番号 B6573039
CAS番号: 946318-46-3
分子量: 444.5 g/mol
InChIキー: MDAINUAJLITNRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (NBTQ) is a novel small molecule drug candidate developed for the treatment of a variety of diseases. It is a highly potent and selective inhibitor of the enzyme diacylglycerol kinase (DGK), which is involved in multiple signaling pathways. NBTQ has shown promising results in preclinical studies and is currently being investigated in clinical trials.

科学的研究の応用

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been shown to have a number of potential applications in scientific research. It has been used to study the role of DGK in cell signaling pathways, to investigate the effect of DGK inhibition on tumor cell growth and metastasis, and to investigate the role of DGK in the regulation of neuronal plasticity. In addition, this compound has been used to study the role of DGK in the pathogenesis of neurological disorders such as Alzheimer's disease and Parkinson's disease.

作用機序

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a highly selective inhibitor of DGK. It binds to the active site of the enzyme, blocking its ability to catalyze the phosphorylation of diacylglycerol. This inhibition of DGK activity leads to a decrease in intracellular levels of diacylglycerol, which in turn inhibits the activation of several downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, this compound has been shown to inhibit the proliferation of endothelial cells, which could lead to its potential use in the treatment of vascular diseases. This compound has also been shown to inhibit the activity of several enzymes involved in glucose metabolism, which could be useful in the treatment of diabetes.

実験室実験の利点と制限

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a highly potent and selective inhibitor of DGK, making it an ideal tool for studying the role of DGK in cell signaling pathways. However, this compound is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, this compound is relatively expensive, which can limit its use in some research settings.

将来の方向性

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has shown promising results in preclinical studies and is currently being investigated in clinical trials. However, further research is needed to fully understand the potential therapeutic applications of this compound. Possible future directions for research include exploring the effect of this compound on other types of cancer, investigating the role of this compound in the pathogenesis of other diseases, and studying the long-term effects of this compound on the body. In addition, further research is needed to optimize the synthesis and formulation of this compound for clinical use.

合成法

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is synthesized by a multi-step reaction involving the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-yl chloride with 3,4-diethoxybenzamide. The reaction is carried out in an aqueous medium under basic conditions. The product is then purified by column chromatography and recrystallized from methanol.

特性

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-3-32-24-15-12-21(18-25(24)33-4-2)26(30)28-22-13-14-23-20(17-22)11-8-16-29(23)27(31)19-9-6-5-7-10-19/h5-7,9-10,12-15,17-18H,3-4,8,11,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAINUAJLITNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。